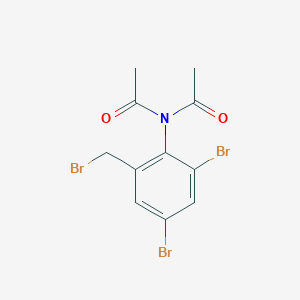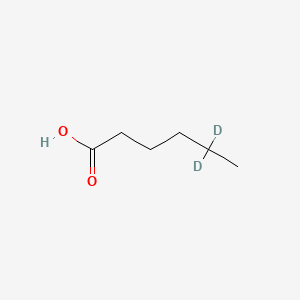
(2R)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-aminobutanedioic acid and (2S)-2,5-diaminopentanoic acid are organic compounds that belong to the class of amino acids. These compounds are chiral, meaning they have non-superimposable mirror images. They play significant roles in various biochemical processes and have applications in scientific research, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-aminobutanedioic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a precursor compound using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures.
For (2S)-2,5-diaminopentanoic acid, a common synthetic route involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. This method is often used due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of these amino acids often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acids, which are then extracted and purified from the fermentation broth. This method is preferred for large-scale production due to its cost-effectiveness and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-aminobutanedioic acid and (2S)-2,5-diaminopentanoic acid undergo various chemical reactions, including:
Oxidation: These amino acids can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert these compounds into their respective alcohols.
Substitution: Amino acids can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces keto acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted amino acids depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, these amino acids are used as chiral building blocks for the synthesis of more complex molecules. They are also used in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, these compounds are used to study protein structure and function. They are also used in the synthesis of peptides and proteins for various applications.
Medicine
In medicine, these amino acids are used in the development of pharmaceuticals. They serve as precursors for the synthesis of drugs that target specific enzymes and receptors in the body.
Industry
In the industrial sector, these amino acids are used in the production of biodegradable plastics, food additives, and cosmetics. They are also used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-aminobutanedioic acid and (2S)-2,5-diaminopentanoic acid involves their interaction with specific enzymes and receptors in the body. These compounds can act as substrates for enzymes, leading to the formation of various metabolites. They can also bind to receptors and modulate their activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-isocitric acid: Another chiral amino acid with similar properties.
(2S,3S)-tartaric acid: A stereoisomer with different spatial arrangement.
(2R,6R)-6-hydroxynorketamine: A compound with similar chiral centers but different functional groups.
Uniqueness
(2R)-2-aminobutanedioic acid and (2S)-2,5-diaminopentanoic acid are unique due to their specific stereochemistry and functional groups. This uniqueness allows them to interact with specific enzymes and receptors, making them valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H19N3O6 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
(2R)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m01/s1 |
Clé InChI |
IXUZXIMQZIMPSQ-WDIAKOBKSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CN.C([C@H](C(=O)O)N)C(=O)O |
SMILES canonique |
C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)


![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)

![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)





